1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine

Catalog No.
S12590443
CAS No.
M.F
C10H11ClF3NO2S2
M. Wt
333.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluorome...

Product Name

1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-(trifluoromethyl)piperidine

Molecular Formula

C10H11ClF3NO2S2

Molecular Weight

333.8 g/mol

InChI

InChI=1S/C10H11ClF3NO2S2/c11-8-3-4-9(18-8)19(16,17)15-5-1-2-7(6-15)10(12,13)14/h3-4,7H,1-2,5-6H2

InChI Key

FSKSLUOXVZPMFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(F)(F)F

1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine is a chemical compound characterized by its unique structure, which incorporates a piperidine ring substituted with a trifluoromethyl group and a sulfonyl moiety derived from 5-chlorothiophene. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

The molecular formula for this compound is C11H10ClF3N2O2SC_{11}H_{10}ClF_3N_2O_2S, and it features significant functional groups that contribute to its reactivity and interaction with biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability, while the sulfonyl group may play a role in molecular recognition processes.

Typical of piperidine derivatives and sulfonyl compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl group can act as a leaving group, allowing for nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The chlorothiophene ring can undergo electrophilic aromatic substitution, introducing new substituents at various positions on the aromatic system.
  • Reduction Reactions: The sulfonyl group can be reduced to a sulfide under appropriate conditions, altering the compound's properties and biological activity.

Research indicates that compounds similar to 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds with thiophene and sulfonyl groups have shown activity against a range of microbial pathogens.
  • Anti-inflammatory Effects: Some derivatives have been studied for their potential to modulate inflammatory pathways.
  • Anticancer Activity: Certain piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation.

The specific biological activity of this compound remains an area for further exploration, necessitating in vitro and in vivo studies to elucidate its pharmacological profile.

Synthesis of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine typically involves several steps:

  • Formation of the Sulfonamide: The initial step may involve reacting 5-chlorothiophene with a sulfonyl chloride to form the corresponding sulfonamide.
  • Piperidine Ring Formation: The next step involves the introduction of the piperidine moiety, often through nucleophilic substitution where a piperidine derivative reacts with the activated sulfonamide.
  • Trifluoromethylation: Finally, the trifluoromethyl group can be introduced via methods such as the use of trifluoromethylating agents (e.g., trifluoromethyl iodide) under basic conditions.

These synthetic routes may vary based on available reagents and desired yields.

1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery programs targeting infections or inflammatory diseases.
  • Material Science: Due to its unique structural features, it may find applications in developing advanced materials or coatings.
  • Chemical Probes: It could serve as a tool compound for studying biological pathways involving thiophene or sulfonamide interactions.

Interaction studies are crucial for understanding how 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations within target proteins.
  • Cellular Assays: To evaluate the compound's effects on cell viability and function.
  • Spectroscopic Methods: To investigate conformational changes upon binding to targets.

These studies will help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-[(5-Bromothiophen-2-yl)sulfonyl]piperidineC11H10BrN2O2SC_{11}H_{10}BrN_2O_2SBromine substitution instead of chlorine
1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidineC_{10}H_{9ClN_2O_2SPyrrolidine instead of piperidine
1-(Trifluoromethanesulfonyl)piperidineC_{6}H_{10}F_3NO_2SDifferent sulfonyl group
2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamideC_{13}H_{9ClF_3N_2O_3SAcetamide derivative

These compounds highlight the diversity within this chemical class while underscoring the unique attributes of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine, particularly its specific combination of functional groups that may confer distinct biological activities.

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Exact Mass

332.9871831 g/mol

Monoisotopic Mass

332.9871831 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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